2-Methoxy-4-(3-methoxyphenyl)phenol, also known as (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol, is an organic compound characterized by its phenolic structure and methoxy substituents. This compound has garnered attention in scientific research due to its potential therapeutic applications, particularly in the fields of cancer treatment and anti-inflammatory therapies.
This compound can be synthesized from readily available starting materials, including 4-methoxybenzaldehyde and 4-methoxyphenol, through various synthetic methods that involve condensation reactions. The synthesis typically employs bases such as sodium hydroxide or potassium hydroxide to facilitate the reaction between these components.
2-Methoxy-4-(3-methoxyphenyl)phenol belongs to the class of phenolic compounds, specifically categorized as a substituted phenol due to the presence of methoxy groups. Its structural formula indicates it is a derivative of chalcone, which is known for its diverse biological activities.
The synthesis of 2-methoxy-4-(3-methoxyphenyl)phenol can be achieved through several methods:
The reaction conditions typically include:
The molecular structure of 2-methoxy-4-(3-methoxyphenyl)phenol features:
Key structural data includes:
2-Methoxy-4-(3-methoxyphenyl)phenol can undergo several chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 2-methoxy-4-(3-methoxyphenyl)phenol involves its interaction with various molecular targets:
2-Methoxy-4-(3-methoxyphenyl)phenol has several notable applications in scientific research:
The core synthetic route for 2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP) leverages the Heck reaction, a palladium-catalyzed carbon-carbon coupling process. This method connects 4-iodo-2-methoxyphenol with 4-allylanisole using triphenylphosphine as a ligand, Pd(OAc)₂ as the catalyst, and tributylamine as the base at 45°C under argon. The reaction achieves high regioselectivity for the trans-isomer, critical for biological activity, and is purified via silica gel chromatography (hexane:ethyl acetate = 3:1) [1] [10].
Structural analogues of MMPP focus on modifying its phenolic and methoxy groups or the olefinic linker. For instance, replacing the terminal methoxy group with halogens or alkyl chains alters electronic properties and binding affinity to targets like STAT3. Systematic structure-activity relationship (SAR) studies identified MMPP as the lead compound among 16 derivatives due to its superior STAT3-inhibitory IC₅₀ (2.05 µg/mL) compared to precursors [1].
Table 1: Synthesis Parameters and Yields of MMPP Analogues
Precursor | Catalyst System | Temperature | Yield | Biological Activity (IC₅₀) |
---|---|---|---|---|
4-Iodo-2-methoxyphenol | Pd(OAc)₂/PPh₃ | 45°C | 78% | STAT3 inhibition: 2.05 µg/mL |
4-Bromo-2-ethoxyphenol | PdCl₂(PPh₃)₂ | 60°C | 65% | STAT3 inhibition: 8.30 µg/mL |
4-Chloro-3-methylphenol | Pd(OAc)₂/AsPh₃ | 50°C | 52% | STAT3 inhibition: >20 µg/mL |
MMPP was engineered to overcome critical limitations of its precursor, (E)-2,4-bis(p-hydroxyphenyl)-2-butenal (BHPB), which exhibits low chemical stability due to its α,β-unsaturated aldehyde moiety. This group facilitates polymerization and metabolic degradation, reducing bioavailability. MMPP replaces the aldehyde with a stable vinyl linkage and protects phenolic groups as methyl ethers, enhancing metabolic stability [1] [8]. Key enhancements include:
Table 2: Comparative Drug-Likeness Properties of MMPP vs. BHPB
Property | MMPP | BHPB | Improvement |
---|---|---|---|
Metabolic Stability | High (t₁/₂ >6h) | Low (t₁/₂ <1h) | Aldehyde elimination |
STAT3 IC₅₀ (RAW264.7) | 7.56 µM | 25.23 µM | 3.3-fold enhancement |
Cancer Cell Growth Inhibition (HCT116) | IC₅₀ = 44.39 µM | IC₅₀ = 98.31 µM | 2.2-fold enhancement |
Plasma Protein Binding | 87.3% | 92.1% | Reduced tissue accumulation |
Computational models predict MMPP’s pharmacokinetic profile using preADMET and StarDrop platforms. Key predictions include:
Table 3: Computational ADME Predictions for MMPP
Parameter | Value | Prediction Model | Biological Relevance |
---|---|---|---|
BBB Penetration (BB) | 0.92 | preADMET | Effective for CNS targets |
Caco-2 Permeability | -4.453 cm/s | StarDrop | Moderate intestinal absorption |
CYP2D6 Inhibition | 0.051 | preADMET | Low interaction risk |
Plasma Protein Binding | 87.3% | StarDrop | Moderate free fraction |
Clearance (CL) | 8.17 mL/min/kg | preADMET | Renal excretion dominant |
CAS No.: 16903-37-0
CAS No.: 76663-30-4
CAS No.:
CAS No.: 129725-38-8
CAS No.: 84285-33-6